Product packaging for 2-[(E)-2-Nitroethenyl]benzo[b]thiophene(Cat. No.:CAS No. 1355024-97-3)

2-[(E)-2-Nitroethenyl]benzo[b]thiophene

Cat. No.: B2955522
CAS No.: 1355024-97-3
M. Wt: 205.23
InChI Key: NPUPTMQXBWIESM-UHFFFAOYSA-N
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Description

2-[(E)-2-Nitroethenyl]benzo[b]thiophene is a high-purity, powdered chemical reagent supplied for advanced life science and materials research. This compound belongs to the benzothiophene class of aromatic heterocycles, a scaffold recognized for its significant versatility and prevalence in medicinal chemistry and drug discovery . The benzothiophene core is incorporated into various bioactive molecules, with documented applications in the synthesis of structures exhibiting anticancer, antimicrobial, and kinase-inhibiting properties . Furthermore, the benzothiophene structure serves as a key building block in the manufacturing of dyes and fluorescent materials . The specific molecular framework of this compound, featuring an (E)-configured nitroethenyl substituent, makes it a valuable intermediate for further synthetic elaboration. It can be used in the development of more complex molecules for pharmaceutical screening and in materials science research . Researchers can utilize this compound in various cross-coupling reactions and cyclization processes, as the functional groups present on the molecule are amenable to further chemical modification . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Key Identifiers: Molecular Formula: C10H7NO2S, Molecular Weight: 205.24 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2S B2955522 2-[(E)-2-Nitroethenyl]benzo[b]thiophene CAS No. 1355024-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-2-nitroethenyl]-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-7H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUPTMQXBWIESM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(S2)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Denitrative Cross Coupling:the Nitroethenyl Group Itself Represents a Reactive Handle for Transformations. Research on Other Nitrostyrene Systems Has Shown That the Nitro Group Can Be Displaced in Denitrative Cross Coupling Reactions.nih.govthis Opens Up the Possibility of Replacing the Nitro Group in 2 E 2 Nitroethenyl Benzo B Thiophene with Various Organic Fragments Using Transition Metal Catalysis. This Type of Reaction Significantly Expands the Synthetic Utility of the Nitroethenyl Moiety Beyond Its Role As a Michael Acceptor, Allowing for Direct Conversion of the C No₂ Bond to a C C or C Heteroatom Bond.nih.gov

Cascade and Tandem Reactions Utilizing the Compound's Dual Functionality

Cascade reactions, where a single event initiates a sequence of intramolecular transformations, are highly efficient for building molecular complexity. chemistryviews.org The structure of 2-[(E)-2-Nitroethenyl]benzo[b]thiophene is ideally suited for such processes due to its dual functionality: the nitroethenyl group acts as a potent Michael acceptor, while the benzo[b]thiophene core can participate in subsequent cyclization or rearrangement steps.

A plausible cascade sequence could be initiated by the conjugate addition of a binucleophile to the nitroalkene double bond. The intermediate formed could then undergo a subsequent intramolecular reaction involving the benzo[b]thiophene ring. For example, a nucleophile tethered to a reactive group could first add to the vinyl system, and the newly formed anion could trigger a cyclization onto the aromatic ring or another part of the molecule. Such strategies have been used to construct complex fused heterocyclic systems from simpler starting materials. chemistryviews.orgresearchgate.net The design of such cascade reactions allows for the rapid and stereocontrolled synthesis of complex polycyclic structures from the versatile this compound scaffold.

Spectroscopic and Structural Characterization of 2 E 2 Nitroethenyl Benzo B Thiophene

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of 2-[(E)-2-Nitroethenyl]benzo[b]thiophene through the analysis of its mass-to-charge ratio (m/z) and its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with a molecular formula of C₁₀H₇NO₂S, the theoretical exact mass can be calculated with high precision. This experimental value is then compared to the theoretical mass to confirm the elemental composition, often with accuracy to within a few parts per million (ppm).

While specific experimental HRMS data for the title compound is not widely published, analysis of similar benzo[b]thiophene derivatives demonstrates the power of this technique. For instance, the HRMS (ESI) analysis of (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide yielded a found mass of 324.0449, which correlated closely with its calculated mass of 324.0448 for the [M-H]⁻ ion. nih.gov This level of accuracy provides unambiguous confirmation of a compound's molecular formula.

Table 1: Theoretical Mass Data for this compound
ParameterValue
Molecular FormulaC₁₀H₇NO₂S
Molecular Weight (Nominal)205 g/mol
Theoretical Exact Mass [M]205.0198 g/mol
Theoretical m/z for [M+H]⁺206.0276

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used to separate components of a mixture and determine their molecular weights. In the analysis of this compound, the liquid chromatography step would first be used to assess the purity of the sample. A pure sample would ideally present as a single, sharp peak in the chromatogram.

The eluent from the LC column is then introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is ionized without significant fragmentation, typically forming the protonated molecular ion [M+H]⁺. For this compound, this would result in a prominent peak at an m/z value corresponding to its molecular weight plus the mass of a proton (approx. 206.03), confirming the molecular weight of the compound.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting fragmentation pattern provides a "fingerprint" that is highly characteristic of the molecule's structure. researchgate.netresearchgate.net

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺•) at m/z 205. The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for benzo[b]thiophene derivatives often involve cleavages related to the substituent groups. nih.govnih.gov Plausible fragmentation pathways for the title compound would include the loss of the nitro group (NO₂) or parts of the nitroethenyl side chain. The core benzo[b]thiophene structure is relatively stable and its corresponding ion is often observed in the spectra of its derivatives. researchgate.netnist.gov

Table 2: Predicted EI-MS Fragmentation for this compound
Predicted m/zIdentity of FragmentFragmentation Pathway
205[C₁₀H₇NO₂S]⁺•Molecular Ion (M⁺•)
159[C₁₀H₇S]⁺•Loss of •NO₂
134[C₈H₆S]⁺•Benzo[b]thiophene radical cation
133[C₈H₅S]⁺Loss of H from benzo[b]thiophene fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The spectrum is highly dependent on the extent of π-conjugation in the structure. youtube.com

The molecule this compound possesses a highly extended conjugated system that includes the benzo[b]thiophene aromatic rings, the ethenyl (–CH=CH–) bridge, and the nitro (–NO₂) group. This extensive conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com Consequently, the molecule is expected to absorb light at longer wavelengths (a bathochromic or red shift) compared to the parent benzo[b]thiophene molecule. researchgate.net

The primary electronic transitions observed would be π → π* transitions, associated with the promotion of electrons within the conjugated π-system. truman.edu Additionally, the presence of heteroatoms with non-bonding electrons (sulfur in the thiophene (B33073) ring and oxygens in the nitro group) allows for n → π* transitions, which are typically of lower intensity and occur at longer wavelengths. truman.eduslideshare.net The specific solvent used can also influence the position of the absorption maxima due to solute-solvent interactions. sciencepublishinggroup.com

Table 3: Expected Electronic Transitions for this compound
Type of TransitionStructural OriginExpected Characteristics
π → πExtended conjugated system (benzo[b]thiophene, ethenyl bridge, nitro group)High-intensity absorption bands
n → πNon-bonding electrons on sulfur and oxygen atomsLower-intensity absorption bands, typically at longer wavelengths

Computational and Theoretical Chemistry of 2 E 2 Nitroethenyl Benzo B Thiophene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules. For 2-[(E)-2-nitroethenyl]benzo[b]thiophene, these methods elucidate its electronic structure, stability, and dynamic behavior, offering a theoretical framework that complements experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for studying the distribution of electrons and determining the energies of molecular orbitals. From this, the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—can be identified. These orbitals are crucial in predicting a molecule's chemical reactivity and kinetic stability.

A study on the closely related compound, 2-(2-Nitrovinyl) thiophene (B33073), utilized DFT calculations (specifically the B3LYP/6-311G level) to analyze its molecular geometry and electronic properties. researchgate.net Such analyses for this compound would similarly reveal how the combination of the benzothiophene (B83047) ring, the ethenyl bridge, and the nitro group influences its electronic behavior. The analysis of FMOs provides insights into regions of the molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This parameter is also indicative of the compound's electronic properties, with a smaller gap often correlating with higher polarizability and potential applications in organic electronics. researchgate.net

For this compound, the electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO levels, while the extended π-conjugation across the benzothiophene and nitroethenyl moieties influences the energy gap. Quantum chemical calculations for derivatives of benzo[b]thiophene-2-carbaldehyde have shown that different substituents can tune the energy gap, with one derivative exhibiting a gap as low as 3.22 eV, indicating enhanced reactivity. nih.gov Based on analogous compounds, the calculated FMO energies determine various global reactivity descriptors. bath.ac.ukresearchgate.net

Table 1: Illustrative Global Reactivity Descriptors for this compound (Note: The following values are illustrative and based on typical findings for analogous compounds like 2-(2-Nitrovinyl) thiophene. Specific experimental or computational data for the title compound is not available in the cited literature.)

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOReactivity and stability
Ionization PotentialI-EHOMOEnergy to remove an electron
Electron AffinityA-ELUMOEnergy released when gaining an electron
Electronegativityχ(I + A) / 2Ability to attract electrons
Chemical Hardnessη(I - A) / 2Resistance to change in electron configuration
Chemical SoftnessS1 / (2η)Measure of reactivity

This table is interactive. Click on the headers to sort.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, MEP analysis is expected to show a high negative potential around the oxygen atoms of the nitro group, identifying them as primary sites for electrophilic interactions. researchgate.net Conversely, positive potentials are likely to be found around the hydrogen atoms of the benzene (B151609) ring. researchgate.netresearchgate.net Such analysis helps in understanding the intermolecular interactions and the reactive sites of the molecule. researchgate.net

Ab initio methods are quantum chemistry calculations that rely on first principles without the use of empirical parameters. These methods, including Hartree-Fock (HF), are used for precise geometry optimization to find the most stable conformation of a molecule. By calculating the molecule's energy at different geometries, the lowest energy structure can be determined, providing accurate bond lengths, bond angles, and dihedral angles. researchgate.net Stability is further assessed by analyzing the vibrational frequencies; the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. These simulations model the atomic movements and conformational changes of a molecule, providing insights into its flexibility and stability in different environments. For relatively rigid molecules like this compound, MD simulations can reveal the rotational freedom around the single bond of the ethenyl linker and how intermolecular forces affect its conformation. Studies on other benzo[b]thiophene derivatives have used MD simulations to reveal stable protein-ligand complexes, characterized by minimal fluctuations and sustained hydrogen bonding networks. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Frontier Molecular Orbitals (FMOs)

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding how molecules pack in the solid state and interact with other molecules. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal. By mapping properties like electrostatic potential onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and π-π stacking. nih.gov This analysis provides a detailed picture of the forces governing the crystal structure and can help in understanding the physical properties of the material. For derivatives containing the (E)-2-[2-(Benzo[b]thiophen-2-yl)ethenyl] core, Hirshfeld analysis has been used to analyze intermolecular contacts in the crystal structure. nih.gov

Hirshfeld Surface Analysis for Non-Covalent Interactions

No published studies detailing the Hirshfeld surface analysis of this compound could be located. This type of analysis is crucial for understanding the intermolecular interactions within the crystal structure of a compound. It involves mapping properties like normalized contact distance (dnorm), shape index, and curvedness onto the molecular surface to visualize and quantify non-covalent interactions such as hydrogen bonds and π-π stacking. Without experimental crystal structure data (a prerequisite for this analysis), a Hirshfeld analysis cannot be performed.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)

No dedicated computational studies predicting the spectroscopic properties of this compound were found. Theoretical predictions of NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR), and electronic transitions (UV-Vis) are typically performed using methods like Density Functional Theory (DFT). While these calculations are theoretically possible, published research containing these specific predictions for the target molecule is not available. Such studies would provide valuable insights by correlating theoretical data with experimental spectra, aiding in structural elucidation and understanding the molecule's electronic structure.

Reaction Pathway Studies and Mechanistic Insights Using Computational Chemistry

There is no available research on the computational investigation of reaction pathways or mechanistic studies involving this compound. Computational chemistry is a powerful tool for exploring reaction mechanisms, identifying transition states, and calculating activation energies. These studies could, for example, elucidate the synthesis mechanism of the compound or predict its reactivity in various chemical transformations. However, no such computational analyses for this specific molecule have been published.

Reactivity and Chemical Transformations of 2 E 2 Nitroethenyl Benzo B Thiophene

Reactions at the Nitroethenyl Moiety

The nitroethenyl group is the primary site of reactivity in many chemical transformations of 2-[(E)-2-nitroethenyl]benzo[b]thiophene. The strong electron-withdrawing nature of the nitro group renders the olefinic bond highly susceptible to various addition and reduction reactions.

Nucleophilic Additions to the Activated Alkene

The carbon-carbon double bond in the nitroethenyl side chain is electron-deficient and, therefore, an excellent Michael acceptor. It readily undergoes conjugate addition with a wide array of nucleophiles. These reactions are fundamental to the elaboration of the side chain and the construction of more complex molecular architectures.

Thia-Michael additions, for instance, involve the addition of thiols to the activated alkene. srce.hr This reaction is a prominent method for forming carbon-sulfur bonds. srce.hr Similarly, amines can act as nucleophiles, leading to the formation of aminonitroalkyl derivatives. The addition of stabilized carbanions, such as those derived from malonates or β-ketoesters, provides a direct route to the formation of new carbon-carbon bonds and the extension of the carbon skeleton.

Table 1: Examples of Nucleophilic Additions to Activated Alkenes

NucleophileProduct TypeReference
Thiolsβ-Thio-nitroalkane srce.hr
Aminesβ-Amino-nitroalkane researchgate.net
MalonatesAdduct for further cyclization researchgate.net

These nucleophilic addition reactions are often highly diastereoselective, with the stereochemical outcome influenced by the reaction conditions and the nature of the nucleophile and substrate.

Reduction Reactions of the Nitro Group and the Olefinic Bond

The nitro group and the olefinic double bond of this compound can be selectively or simultaneously reduced under various conditions. The reduction of the nitro group is a common transformation that leads to the corresponding amino derivative, a valuable intermediate for the synthesis of a variety of heterocyclic compounds. nih.govrsc.org

Catalytic transfer hydrogenation is an effective method for the reduction of nitroolefins. mdpi.comnih.gov Reagents such as ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst can selectively reduce the nitro group while preserving other functional groups. mdpi.com Alternatively, metal-based reducing agents like sodium borohydride (B1222165) can be employed, often in combination with other reagents to control the selectivity of the reduction.

The olefinic bond can also be reduced, typically through catalytic hydrogenation using catalysts such as palladium on carbon. This reaction leads to the corresponding 2-(2-nitroethyl)benzo[b]thiophene. The selective reduction of either the nitro group or the double bond, or the simultaneous reduction of both, can be achieved by careful selection of the reducing agent and reaction conditions.

Cycloaddition Reactions (e.g., Diels-Alder Reactions with Dienophiles)

The nitroethenyl moiety can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The electron-withdrawing nitro group activates the double bond, making it a suitable partner for reaction with various dienes. researchgate.netchempedia.inforesearchgate.netmdpi.comconsensus.app These reactions provide a powerful tool for the construction of complex cyclic and polycyclic systems.

Furthermore, the nitroalkene can act as a 2π component in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as nitrones and azomethine ylides. nih.govrsc.orgfrontiersin.orgmdpi.combeilstein-journals.org These reactions lead to the formation of five-membered heterocyclic rings. For instance, the reaction with azomethine ylides can be used to construct functionalized pyrrolidine (B122466) rings fused to the benzo[b]thiophene core. nih.gov

Table 2: Examples of Cycloaddition Reactions

Reaction TypeReactantProduct TypeReference
Diels-Alder2-Vinylbenzo[b]thiophene with dienophilesDibenzothiophene derivatives researchgate.netresearchgate.net
1,3-Dipolar CycloadditionNitrobenzothiophenes with azomethine ylidesFused tricyclic benzo researchgate.netnih.govthieno[2,3-c]pyrroles nih.gov

The regioselectivity and stereoselectivity of these cycloaddition reactions are often high and can be predicted based on frontier molecular orbital theory.

Isomerization Processes (e.g., Z-E Photoisomerization)

Like other β-nitrostyrenes, this compound can undergo Z-E isomerization upon exposure to light. nih.govnih.gov This photoisomerization process involves the reversible conversion between the thermodynamically more stable E-isomer and the Z-isomer. The ratio of the two isomers at the photostationary state depends on the wavelength of the light used for irradiation. This property is of interest for the development of photoswitchable molecular systems. The isomerization can also be influenced by the presence of catalysts or specific reaction conditions. nih.gov

Reactions Involving the Benzo[b]thiophene Ring System

The benzo[b]thiophene ring system, while aromatic, can also undergo chemical transformations, most notably electrophilic aromatic substitution. The presence of the 2-nitroethenyl substituent significantly influences the reactivity and regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Benzo[b]thiophene Ring

The benzo[b]thiophene nucleus is susceptible to electrophilic attack. The position of substitution is directed by the existing substituents on the ring. In the case of 2-substituted benzo[b]thiophenes, electrophilic substitution typically occurs at the 3-position. acs.org However, the strongly electron-withdrawing nature of the 2-nitroethenyl group deactivates the entire ring system towards electrophilic attack. vedantu.comyoutube.comorganicchemistrytutor.com

The nitro group deactivates the ortho and para positions of an aromatic ring through resonance and inductive effects, making the meta position the most likely site for electrophilic attack. vedantu.comyoutube.comorganicchemistrytutor.com In the context of the benzo[b]thiophene ring system, this deactivating effect of the 2-nitroethenyl group would be expected to direct incoming electrophiles to the benzene (B151609) portion of the molecule, likely at positions 5 or 7. Nitration of benzo[b]thiophene itself and its derivatives has been studied, and the substitution patterns are influenced by the reaction conditions and the nature of the substituents already present on the ring. rsc.orgrsc.org For instance, the nitration of benzo[b]thiophen-2-carboxylic acid results in a mixture of substitution products, with substitution occurring at various positions on the benzene ring. rsc.org

Nucleophilic Aromatic Substitution on Substituted Benzo[b]thiophenes

The presence of the 2-nitroethenyl group profoundly influences the electronic properties of the benzo[b]thiophene ring system. As a potent electron-withdrawing group, it deactivates the entire aromatic system towards electrophilic aromatic substitution. Conversely, it activates the benzene portion of the core for Nucleophilic Aromatic Substitution (SNAr). This activation is analogous to the effect of nitro groups on other aromatic systems, where they stabilize the negative charge of the intermediate Meisenheimer complex.

For an SNAr reaction to occur on the benzene ring of this compound, a leaving group (such as a halogen) would need to be present at one of the ring positions (4, 5, 6, or 7). The nitroethenyl group at position 2 would exert its strongest activating effect when the leaving group is at a position that allows the negative charge of the intermediate to be delocalized onto the withdrawing group. In the benzo[b]thiophene system, this stabilization would be most effective for leaving groups at positions 5 and 7.

A hypothetical SNAr reaction is presented below, where a nucleophile (Nu⁻) displaces a leaving group (LG) at the 7-position, with the negative charge of the intermediate stabilized by the nitroethenyl substituent.

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reaction

Reactant Nucleophile Product Position of Leaving Group
7-LG-2-[(E)-2-Nitroethenyl]benzo[b]thiophene Nu⁻ 7-Nu-2-[(E)-2-Nitroethenyl]benzo[b]thiophene 7

Oxidation Reactions (e.g., Formation of S-Oxides, Sulfones)

The sulfur atom in the benzo[b]thiophene core is susceptible to oxidation, leading to the formation of benzo[b]thiophene-1-oxides (sulfoxides) and benzo[b]thiophene-1,1-dioxides (sulfones). These oxidized derivatives have altered electronic and steric properties, making them valuable intermediates in organic synthesis. The oxidation of the sulfur atom transforms its electron-donating character into an electron-accepting sulfonyl group. mdpi.com

Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium ferrate(VI). mdpi.comnih.gov The reaction typically proceeds stepwise, with the sulfoxide (B87167) being an intermediate on the path to the sulfone. Controlling the stoichiometry of the oxidant and the reaction conditions can allow for the selective isolation of the sulfoxide. However, the electron-withdrawing nature of the 2-nitroethenyl substituent reduces the electron density on the sulfur atom, making it less nucleophilic and potentially requiring harsher conditions for oxidation compared to unsubstituted benzo[b]thiophene. Studies on various benzothiophene (B83047) derivatives have demonstrated that complete conversion to the corresponding sulfones is achievable. nih.gov

Table 2: Representative Oxidation Conditions for Benzothiophene Derivatives

Substrate Oxidizing Agent Solvent Product Reference
Dibenzothiophene (DBT) Ferrate(VI) Phosphate-acetonitrile Dibenzothiophene sulfone nih.gov
2,7-dibromo-BTBT m-CPBA Dichloromethane 2,7-dibromo-BTBT-dioxide mdpi.com

Functionalization at the Benzo[b]thiophene Core

Direct functionalization of the benzo[b]thiophene core in this compound via electrophilic substitution is challenging due to the deactivating effect of the nitrovinyl group. Alternative strategies are therefore required. One viable approach is the deprotonation of one of the aromatic protons using a strong base (e.g., organolithium reagents) to form an organometallic intermediate, which can then react with various electrophiles. The most acidic proton on the benzo[b]thiophene ring is typically at the 3-position; however, this position is occupied in the parent compound. Therefore, metallation would likely occur at one of the available positions on the benzene ring.

A more common and versatile strategy involves constructing the substituted benzo[b]thiophene ring from appropriately functionalized precursors. A wide array of synthetic methods exists for creating substituted benzo[b]thiophenes, including:

Palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes with o-iodothioanisole.

Copper-catalyzed thiolation and annulation of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide. organic-chemistry.org

Tandem reactions involving base-mediated condensation of o-iodoarylacetonitriles with dithioesters. organic-chemistry.org

These methods allow for the introduction of various substituents onto the core before the formation of the nitroethenyl side chain, providing broad access to diverse derivatives.

Cross-Coupling Reactions and Derivative Synthesis

Cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful tool for elaborating the structure of this compound. These reactions can be envisioned in two main ways: reactions on the benzo[b]thiophene core and reactions involving the nitroethenyl group.

Advanced Applications and Material Science Perspectives of 2 E 2 Nitroethenyl Benzo B Thiophene and Its Derivatives

Organic Electronics and Optoelectronics

The field of organic electronics leverages the tunable properties of conjugated organic molecules for applications in various electronic devices. Benzo[b]thiophene derivatives have been extensively investigated as robust organic semiconductors. researchgate.netmdpi.com

Integration into Organic Semiconductors for Transistor Devices

Benzo[b]thiophene-based molecules, particularly fused-ring systems like benzo[b]thieno[2,3-d]thiophene (BTT), are recognized as favorable core units for organic semiconductors due to their extensive π-conjugated systems and the strong intermolecular interactions facilitated by their sulfur-rich nature. researchgate.netmdpi.com These characteristics lead to efficient charge transport, a critical requirement for organic field-effect transistors (OFETs).

While most research has focused on p-type (hole-transporting) materials, the incorporation of a potent electron-withdrawing group like the nitroethenyl substituent in 2-[(E)-2-Nitroethenyl]benzo[b]thiophene is a key strategy for developing n-type (electron-transporting) or ambipolar semiconductors. The nitro group significantly lowers the molecule's LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is essential for stable electron injection and transport. Research on related BTT derivatives has demonstrated their successful integration into solution-processable OFETs, exhibiting reliable performance and good environmental stability. mdpi.comrsc.org For instance, certain BTT derivatives have achieved hole mobilities up to 0.005 cm²/Vs with high current on/off ratios. mdpi.com The performance of this compound in a transistor would be highly dependent on its solid-state packing and thin-film morphology, which are influenced by the strong dipole moment of the nitro group. researchgate.net

Table 1: Performance of Related Benzo[b]thiophene Derivatives in OFETs

Compound Family Type Hole Mobility (cm²/Vs) On/Off Ratio Ref
Benzo[b]thieno[2,3-d]thiophene (BTT) p-type 0.005 > 10⁶ mdpi.com

Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The tunable electronic properties of benzo[b]thiophene derivatives also make them promising candidates for OLEDs and OPVs. mdpi.comnih.gov In OLEDs, materials with high charge carrier mobility and appropriate energy levels are required for efficient charge injection, transport, and recombination to produce light. Given its expected electron-transporting characteristics, this compound could function as an electron-transport layer (ETL) or as a host material in the emissive layer of an OLED, particularly for phosphorescent devices.

In the context of OPVs, there is a constant search for new non-fullerene acceptor (NFA) materials. The performance of an OPV device is critically dependent on the energy levels of the donor and acceptor materials. The low-lying LUMO level anticipated for this compound, a direct consequence of its nitro group, makes it a potential acceptor material to be paired with a suitable high-HOMO polymer donor. The design of organic semiconductors based on structures like beilstein-journals.orgbenzothieno[3,2-b] beilstein-journals.orgbenzothiophene (B83047) (BTBT) has been a key area of focus for both OFETs and OPVs. nih.gov

Charge Transport Properties in Thin Films

Effective charge transport is the cornerstone of high-performance organic electronic devices. This property is intrinsically linked to the molecular structure and the intermolecular arrangement (packing) in the solid state. For benzo[b]thiophene derivatives, charge transport is primarily mediated by the overlap of π-orbitals between adjacent molecules. Theoretical and experimental studies on related compounds, such as benzothienobenzothiophene (BTBT) co-crystals, show that factors like molecular planarity and the presence of side-chains significantly impact charge mobility. rsc.orgrsc.org

For this compound, the planarity of the core structure is beneficial for π-stacking. However, the strong dipole of the nitro group can lead to complex intermolecular interactions that may either favor or hinder optimal packing for charge transport. The charge carrier mobility in thin films of this material would need to be experimentally determined, but computational studies on similar donor-acceptor systems suggest that such substitutions can lead to wide conduction bands and small effective masses for electrons, which are indicators of good n-type conductivity. rsc.org

Stimuli-Responsive Materials

Stimuli-responsive materials can change their properties in response to external triggers like light or the presence of chemical species. This "smart" behavior is highly desirable for applications in sensors, switches, and memory devices.

Photochromic Properties and Photoisomerization

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. beilstein-journals.org This phenomenon is the basis for applications like photoswitches and optical data storage. The key structural feature of this compound—the C=C double bond of the ethenyl bridge—is a well-known motif for photoisomerization.

Upon irradiation with light of a suitable wavelength (e.g., UV or visible light), the molecule can undergo a reversible transformation from the thermodynamically stable E (trans) isomer to the Z (cis) isomer. This isomerization event alters the geometry and electronic structure of the molecule, leading to a change in its absorption spectrum and, consequently, its color. Research on analogous N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones has demonstrated that Z–E photoisomerization of the exocyclic C=C bond is the primary step in their photochromic behavior. beilstein-journals.org In some cases, this initial photoisomerization can be followed by other rapid thermal reactions, leading to a phenomenon known as negative photochromism (photoinduced bleaching). beilstein-journals.org The photochromic properties of substituted benzothiophene-based diarylethenes have also been studied, showing that substituents play a major role in the photosensitivity and stability of the different isomeric states. researchgate.net

Table 2: Photochromic Behavior of a Related Benzo[b]thiophene System

Compound Class Stimulus Transformation Observed Effect Ref

Ionochromic Properties for Metal Cation Sensing

Ionochromic materials exhibit a change in color upon binding with specific ions. This property is the foundation for colorimetric chemical sensors. The benzo[b]thiophene scaffold can be functionalized with specific receptor units to achieve selective ion sensing. For example, derivatives bearing a terminal phenanthroline group have been synthesized to act as dual-mode switches, responding to both light and the presence of metal cations like Fe²⁺. beilstein-journals.org

In these systems, the coordination of the metal ion with the receptor unit perturbs the electronic structure of the entire conjugated molecule, resulting in a distinct color change that can be detected by the naked eye. beilstein-journals.org For this compound, the oxygen atoms of the nitro group possess lone pairs of electrons and could potentially act as a chelating site for certain metal cations. This coordination would alter the electron-withdrawing strength of the nitroethenyl group, thereby modulating the intramolecular charge transfer characteristics of the molecule and leading to a change in its absorption spectrum. This potential for ionochromism makes the compound a candidate for the development of simple, low-cost colorimetric sensors for environmental or biological monitoring.

Building Blocks for Complex Chemical Architectures: A Field of Untapped Potential

The unique structure of this compound, which combines the electron-rich benzo[b]thiophene moiety with the electron-withdrawing nitroethenyl group, suggests a high potential for its use in constructing complex molecules. The conjugated π-system is a promising feature for applications in electronics, and the reactive nitroethenyl group could serve as a handle for various chemical transformations.

Precursors for Polymeric Materials with Tunable Electronic Properties

Theoretically, the vinyl group in this compound could participate in polymerization reactions, potentially leading to novel polymers with interesting electronic characteristics. The presence of both electron-donating (benzo[b]thiophene) and electron-withdrawing (nitro group) components within the monomer unit could result in polymers with low band gaps, a desirable property for organic semiconductors. The electronic properties of such polymers could, in principle, be tuned by modifying the benzo[b]thiophene core or by copolymerization with other monomers. However, no specific studies demonstrating the polymerization of this compound or characterizing the resulting polymers are currently available in the public domain.

Scaffolds for the Construction of Fused Heterocyclic Systems

The electron-deficient nature of the double bond in the nitroethenyl group makes it a prime candidate for participating in various cycloaddition reactions, such as Diels-Alder reactions, which are powerful tools for the synthesis of complex, fused heterocyclic systems. These systems are often the core structures of pharmacologically active molecules and advanced materials. The reaction of this compound with suitable dienes could, for instance, lead to the formation of novel polycyclic structures incorporating the benzo[b]thiophene unit. While the reactivity of similar nitroalkenes is well-established, specific examples involving this compound as a scaffold for such transformations are not reported in the available literature.

Exploration in Chemical Sensor Development: A Promising but Unexplored Avenue

The development of chemical sensors is a rapidly growing field, and molecules that can signal the presence of specific analytes through a change in their optical or electronic properties are in high demand. The structure of this compound suggests its potential as a chemosensor.

Chemosensors for Specific Analytes

The conjugated system of this compound is likely to be fluorescent, and interactions with analytes could potentially alter its fluorescence properties (either quenching or enhancement), forming the basis of a sensor. The nitro group, being a good electron acceptor, could play a crucial role in the sensing mechanism, particularly for electron-rich analytes. Furthermore, the benzo[b]thiophene core could be functionalized to introduce specific binding sites for target analytes, thereby enhancing selectivity. Despite these promising characteristics, there are no published studies that explore the use of this compound or its derivatives in the development of chemosensors for any specific analytes.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of nitroolefins, such as 2-[(E)-2-Nitroethenyl]benzo[b]thiophene, often involves the Henry reaction, which typically utilizes base catalysts and organic solvents. Future research should prioritize the development of more environmentally benign synthetic methodologies. Drawing inspiration from green chemistry principles applied to related heterocyclic compounds, several avenues can be explored. nih.gov

One promising direction is the use of eco-friendly solvents like ethanol (B145695) or water, minimizing the reliance on harsh and volatile organic compounds. nih.gov Another approach involves employing solid-supported catalysts or exploring mechanochemical synthesis (ball-milling) to reduce solvent usage and energy consumption. The development of one-pot procedures starting from readily available precursors, such as 2-formylbenzo[b]thiophene and nitromethane, under solvent-free or aqueous conditions would represent a significant step towards a sustainable synthesis of the title compound.

Proposed Green MethodPotential AdvantagesRelevant Precedent
Use of "table salt" as a chlorine source and ethanol as a solvent for synthesizing chlorinated benzo[b]selenophenes. nih.govAvoids harsh reagents and volatile organic solvents.Synthesis of halogenated thiophenes and selenophenes. nih.gov
Microwave or ultrasound-assisted Henry reaction.Reduced reaction times, potentially lower energy consumption.Synthesis of 2-nitroethenyl thiophene (B33073). google.com
Solid-supported base catalysts.Ease of catalyst recovery and recycling, reduced waste.General principles of green catalysis.

Exploration of Novel Catalytic Transformations

The benzo[b]thiophene scaffold and the nitroethenyl group are both amenable to a wide range of catalytic transformations, opening up pathways to novel derivatives with potentially valuable properties. Future research should focus on leveraging modern catalytic systems to selectively functionalize this compound.

Asymmetric catalysis is a particularly underexplored area for this class of compounds. The catalytic asymmetric reduction of the nitro group to an amino group or the conjugate addition of nucleophiles to the nitroalkene moiety could provide chiral building blocks for pharmaceuticals. rsc.orgnih.gov Furthermore, palladium-catalyzed C-H functionalization could be employed to introduce substituents at various positions on the benzo[b]thiophene ring, allowing for the synthesis of a diverse library of derivatives. researchgate.net Investigating metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) at pre-functionalized positions of the benzothiophene (B83047) core would also be a fruitful avenue for creating complex molecular architectures. researchgate.net

Advanced Spectroscopic Characterization under Operando Conditions

While standard spectroscopic techniques (NMR, IR, MS) are crucial for routine characterization, they provide limited insight into the dynamic processes of reactions and material function. Future research should employ advanced spectroscopic methods under operando conditions—that is, while a chemical process is occurring.

For instance, using techniques like time-resolved Raman or UV-Vis spectroscopy during a catalytic transformation of this compound could help identify transient intermediates and elucidate complex reaction mechanisms. When the compound or its derivatives are incorporated into an electronic device, operando techniques such as grazing-incidence X-ray diffraction (GIXD) or atomic force microscopy (AFM) could monitor changes in thin-film morphology and molecular packing in real-time, providing crucial data to link structure with performance. rsc.org

In-depth Computational Modeling of Excited States and Reaction Dynamics

Computational chemistry offers a powerful tool to predict and understand the electronic structure, photophysical properties, and reactivity of molecules. For this compound, in-depth computational modeling represents a significant and largely unexplored research direction. High-level ab initio calculations can be used to model the excited electronic states, providing insights into its absorption and emission properties, which is crucial for applications in optoelectronics. researchgate.netscispace.com

These computational studies can elucidate the nature of its low-energy singlet and triplet states and predict photophysical parameters like fluorescence yields and intersystem crossing rates. scispace.com Furthermore, modeling the reaction dynamics of its synthesis or subsequent transformations can help optimize reaction conditions and predict the formation of byproducts. Quantum chemical calculations can also predict molecular stability, reactivity potential, and energy gaps, guiding the design of new derivatives with tailored electronic properties. nih.gov

Computational MethodTarget Property/ProcessPotential Impact
Time-Dependent Density Functional Theory (TD-DFT)Excited states, UV-Vis absorption spectra.Understanding photophysical properties for optoelectronics. scispace.com
Ab initio methods (e.g., ADC(2), EOM-CC)Highly accurate electronic state energies and transitions. researchgate.netGuiding the interpretation of complex spectroscopic data. researchgate.net
Molecular Dynamics (MD) SimulationsStability of protein-ligand complexes, material morphology. nih.govPredicting biocompatibility or performance in thin films. nih.gov

Rational Design of Derivatives for Enhanced Material Performance

Benzo[b]thiophene derivatives are widely recognized for their utility as organic semiconductors in electronic devices such as organic field-effect transistors (OFETs). rsc.orgmdpi.com The title compound serves as a versatile scaffold for the rational design of new high-performance materials.

Future research should focus on synthesizing derivatives by strategically modifying the core structure. For example, extending the π-conjugation by adding further aromatic or heteroaromatic rings could narrow the HOMO-LUMO gap, shifting absorption to longer wavelengths for applications in organic photovoltaics. mdpi.com The introduction of various alkyl or alkoxy side chains can be used to tune the solubility and solid-state packing of the molecules, which are critical factors for achieving high charge carrier mobility in OFETs. rsc.orgresearchgate.net The electron-withdrawing nitro group can also be replaced or modified to fine-tune the electronic characteristics, potentially creating p-type or n-type semiconductor materials. The systematic investigation of these structure-property relationships will be key to unlocking the full potential of this compound class in materials science. rsc.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(E)-2-nitroethenyl]benzo[b]thiophene, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves Pd-catalyzed cross-coupling (e.g., Sonogashira-type reactions) or cyclization strategies . For example, Pd(OAc)₂ with TMEDA and AgTFA in DMF at 110°C under N₂ yields 2-substituted benzo[b]thiophenes in moderate to good yields (up to 87%) . Optimization includes adjusting catalyst loading, solvent polarity, and temperature to enhance regioselectivity. Alternative routes like the Fiesselmann thiophene synthesis enable access to fused heterocycles (e.g., benzo[b]thieno[2,3-d]thiophenes) via brominated precursors and selenophenes .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry are primary tools. For conformational analysis, jet-cooled rotational spectroscopy resolves molecular geometries (e.g., 2-(2-pyridyl)benzo[b]thiophene) . X-ray crystallography or HPLC-coupled fluorescence detection may validate purity and substituent positioning, especially for nitrovinyl groups .

Q. What are the key pharmacological properties associated with benzo[b]thiophene derivatives?

  • Methodological Answer : These compounds exhibit anti-inflammatory , estrogen receptor modulation , and cannabinoid receptor ligand activity . For instance, raloxifene analogs derived from benzo[b]thiophenes are synthesized via Eaton's reagent-mediated coupling and deprotection . Biological assays (e.g., receptor binding studies) are conducted using fluorescence quantum yields (ΦF ~1) to track interactions .

Advanced Research Questions

Q. How can spectroscopic discrepancies in nitrovinyl-substituted benzo[b]thiophenes be resolved?

  • Methodological Answer : Contradictions in UV-Vis or fluorescence spectra often arise from solvent polarity or aggregation effects. For example, nitrovinyl groups may exhibit solvatochromism, requiring standardized solvent systems for comparisons. Time-resolved spectroscopy can differentiate excited-state dynamics from structural isomers .

Q. What mechanistic insights exist for Pd-catalyzed coupling reactions in benzo[b]thiophene synthesis?

  • Methodological Answer : Pd(II)-mediated alkyne insertion and thiolate coordination are critical steps. Studies suggest AgTFA accelerates oxidative addition of 2-iodothiophenol, while TMEDA stabilizes intermediates . Mechanistic probes include isotopic labeling (e.g., deuterated alkynes) to track regioselectivity in heterocycle formation .

Q. How are benzo[b]thiophene derivatives tailored for organic semiconductor applications?

  • Methodological Answer : π-Extended systems (e.g., benzo[b]thieno[2,3-d]thiophenes) are synthesized via brominated precursors to enhance charge mobility. Selenophene incorporation (e.g., benzo[4,5]selenopheno[3,2-b]thiophenes) adjusts bandgaps for optoelectronic devices . Device fabrication involves thin-film deposition and field-effect transistor (FET) testing to measure conductivity .

Q. What strategies address low yields in nitrovinyl functionalization?

  • Methodological Answer : Competing side reactions (e.g., nitro group reduction) are mitigated using anhydrous conditions and radical scavengers. Microwave-assisted synthesis reduces reaction times, improving yields of nitrovinyl derivatives . Alternative nitro sources (e.g., nitroethane) may enhance electrophilicity .

Data Contradiction Analysis

Q. Why do reported yields for Pd-catalyzed benzo[b]thiophene synthesis vary across studies?

  • Methodological Answer : Variability arises from differences in substrate purity , catalyst aging , or workup protocols . For example, residual moisture in DMF can deactivate Pd(OAc)₂, necessitating rigorous drying. Cross-referencing HPLC purity data (e.g., >95% purity thresholds) ensures reproducibility .

Q. How can conflicting biological activity data for benzo[b]thiophene derivatives be reconciled?

  • Methodological Answer : Discrepancies often stem from cell-line specificity or metabolic instability . Standardized assays (e.g., NIH/3T3 fibroblast models for anti-inflammatory activity) and metabolite profiling (via LC-MS) clarify structure-activity relationships .

Tables for Key Data

Synthetic Method Catalyst System Yield Range Key Reference
Pd-catalyzed couplingPd(OAc)₂, TMEDA, AgTFA60–87%
Fiesselmann synthesisBrominated precursors45–75%
Eaton's reagent-mediated couplingEaton's reagent (P₂O₅/MeSO₃H)70–85%
Application Characterization Tool Key Parameter
Organic semiconductorsFET testingCharge mobility (µ)
Receptor ligand studiesFluorescence spectroscopyQuantum yield (ΦF)
Anti-inflammatory activityHPLC bioassayIC₅₀ (nM–µM range)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.